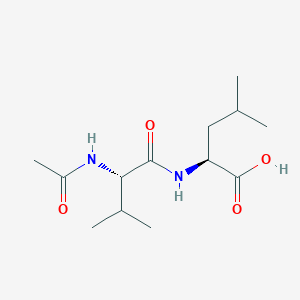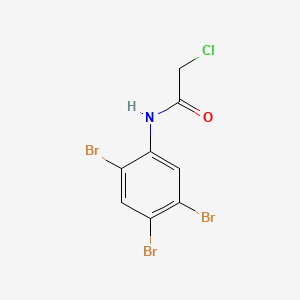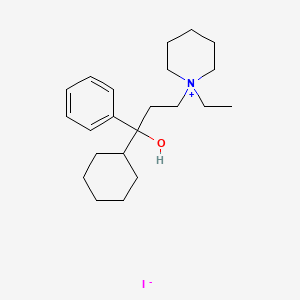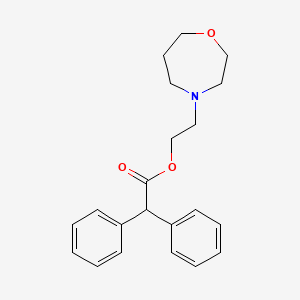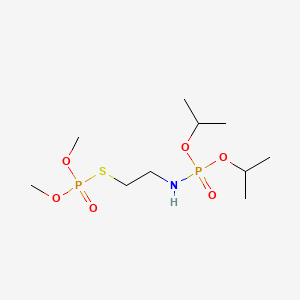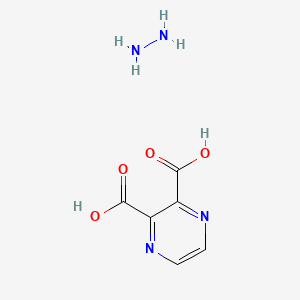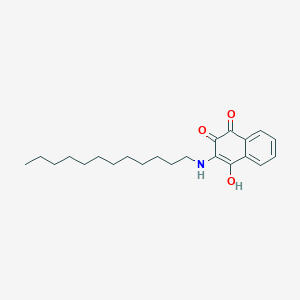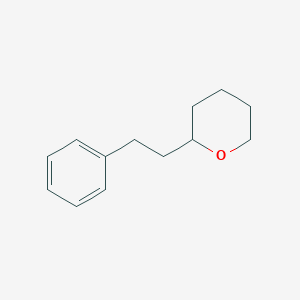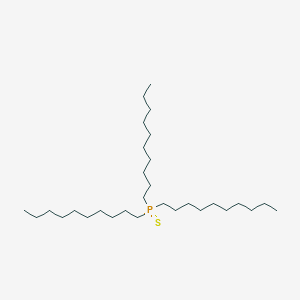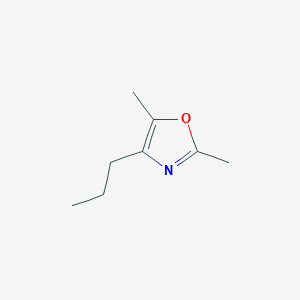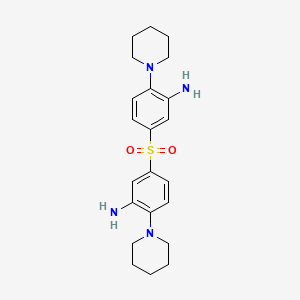
4-Piperidino-3-aminophenyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Piperidino-3-aminophenyl sulfone is an organic compound with the molecular formula C22H30N4O2S It is a derivative of sulfone, characterized by the presence of a piperidine ring and an amino group attached to a phenyl sulfone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidino-3-aminophenyl sulfone typically involves the reaction of 4-chloronitrobenzene with sodium sulfide, followed by sulfur oxidation using potassium dichromate to yield 4,4’-dinitrodiphenyl sulfone.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale chemical synthesis using the aforementioned reactions, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Piperidino-3-aminophenyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium dichromate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Aminophenyl derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-Piperidino-3-aminophenyl sulfone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of 4-Piperidino-3-aminophenyl sulfone involves its interaction with biological targets, such as enzymes and receptors. It is believed to inhibit the synthesis of dihydrofolic acid by competing with para-aminobenzoate for the active site of dihydropteroate synthetase, similar to the mechanism of action of sulfonamides .
Comparison with Similar Compounds
Dapsone: A sulfone drug used to treat leprosy and dermatitis herpetiformis.
4,4’-Diaminodiphenyl sulfone: Another sulfone derivative with similar chemical properties.
Uniqueness: 4-Piperidino-3-aminophenyl sulfone is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to other sulfone derivatives .
Properties
CAS No. |
24612-48-4 |
|---|---|
Molecular Formula |
C22H30N4O2S |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
5-(3-amino-4-piperidin-1-ylphenyl)sulfonyl-2-piperidin-1-ylaniline |
InChI |
InChI=1S/C22H30N4O2S/c23-19-15-17(7-9-21(19)25-11-3-1-4-12-25)29(27,28)18-8-10-22(20(24)16-18)26-13-5-2-6-14-26/h7-10,15-16H,1-6,11-14,23-24H2 |
InChI Key |
XYKSNUXALGEQNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)N4CCCCC4)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


